N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a hybrid heterocyclic compound featuring a benzothiazole scaffold fused with a thiadiazole moiety via a sulfanyl-acetamide linker. The molecule’s structural uniqueness arises from its partially saturated benzothiazole ring (4,5,6,7-tetrahydro configuration) and dual methyl substituents at the 6-position of the benzothiazole and the 5-position of the thiadiazole.
Properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS3/c1-7-3-4-9-10(5-7)21-12(14-9)15-11(18)6-19-13-17-16-8(2)20-13/h7H,3-6H2,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBULZJIKQWPWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s activity and physicochemical properties are best contextualized by comparing it to structurally related derivatives. Below, we analyze key analogs reported in recent literature, focusing on synthesis, bioactivity, and computational insights.
Structural and Substituent Variations
The closest analog is N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) , which shares the benzothiazole-thiadiazole-acetamide core but differs in substituents:
- Benzothiazole substituent : The target compound has a 6-methyl group on the tetrahydrobenzothiazole, whereas 6d features a 6-nitro group on an aromatic benzothiazole.
- Thiadiazole substituent : The target compound’s thiadiazole has a 5-methyl group , while 6d incorporates a 5-(3-phenylureido) moiety.
These substituent differences critically influence electronic properties, solubility, and binding interactions. Nitro groups (electron-withdrawing) enhance electrophilicity but may reduce metabolic stability, whereas methyl groups (electron-donating) improve lipophilicity and bioavailability .
Key Findings :
- The nitro-phenylureido substituents in 6d confer potent VEGFR-2 inhibition (IC₅₀ = 48 nM), attributed to hydrogen-bonding interactions with kinase active-site residues (e.g., Asp1046, Glu885) observed in molecular docking .
- The target compound’s methyl groups may enhance metabolic stability but could reduce binding affinity due to the absence of hydrogen-bond donors.
- Derivatives like 8a (with bulkier substituents) show reduced activity, highlighting the importance of substituent size and polarity .
Physicochemical and Computational Data
- LogP : The target compound’s lower LogP (estimated 2.1 vs. 3.5 for 6d) suggests improved aqueous solubility, advantageous for oral bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
